Cas no 681166-75-6 (N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide)

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a specialized compound offering unique chemical properties. It exhibits high purity and stability, making it suitable for applications in pharmaceuticals, agrochemicals, and fine chemicals. This compound demonstrates potent inhibitory activity, offering potential in drug discovery and material science.
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide structure
681166-75-6 structure
商品名:N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
CAS番号:681166-75-6
MF:C18H17N3O3S2
メガワット:387.47588133812
CID:5931307
PubChem ID:4421678

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
    • 2-Naphthalenecarboxamide, N-[6-(aminosulfonyl)-2-benzothiazolyl]-5,6,7,8-tetrahydro-
    • HMS1419O21
    • IFLab1_002793
    • F0537-0025
    • N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
    • 681166-75-6
    • AKOS002050833
    • Oprea1_670802
    • インチ: 1S/C18H17N3O3S2/c19-26(23,24)14-7-8-15-16(10-14)25-18(20-15)21-17(22)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H2,19,23,24)(H,20,21,22)
    • InChIKey: BHBUYDSJNWDEQR-UHFFFAOYSA-N
    • ほほえんだ: C1=C2C(CCCC2)=CC=C1C(NC1=NC2=CC=C(S(N)(=O)=O)C=C2S1)=O

計算された属性

  • せいみつぶんしりょう: 387.07113376g/mol
  • どういたいしつりょう: 387.07113376g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 636
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 139Ų

じっけんとくせい

  • 密度みつど: 1.485±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 8.53±0.70(Predicted)

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0537-0025-2μmol
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
681166-75-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0537-0025-75mg
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
681166-75-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0537-0025-1mg
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
681166-75-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0537-0025-2mg
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
681166-75-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0537-0025-4mg
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
681166-75-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0537-0025-30mg
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
681166-75-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0537-0025-15mg
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
681166-75-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0537-0025-20mg
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
681166-75-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0537-0025-100mg
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
681166-75-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0537-0025-5μmol
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
681166-75-6 90%+
5μl
$63.0 2023-05-17

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide 関連文献

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamideに関する追加情報

Professional Introduction to N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS No. 681166-75-6)

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, identified by its CAS number 681166-75-6, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule has garnered attention due to its unique structural features and potential applications in drug development and medicinal chemistry. The presence of a benzothiazole moiety linked to a tetrahydronaphthalene core, along with a sulfamoyl group, suggests a rich chemical diversity that can be exploited for various biological activities.

The benzothiazole scaffold is a well-known pharmacophore in medicinal chemistry, often found in therapeutic agents targeting a wide range of diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable component in the design of novel drugs. In particular, the sulfamoyl group appended to the benzothiazole ring introduces additional functionality that can modulate the compound's pharmacokinetic properties and enhance its binding affinity to biological targets.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Specifically, derivatives of benzothiazole have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The compound N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide represents a promising candidate in this context. Its structural complexity allows for selective interactions with biological macromolecules, which is crucial for developing drugs with high specificity and low toxicity.

The tetrahydronaphthalene portion of the molecule contributes to its hydrophobicity, which can influence its solubility and bioavailability. This feature is particularly important in drug design, as poor solubility can limit the effectiveness of a therapeutic agent. By incorporating this moiety, researchers aim to optimize the compound's pharmacokinetic profile, ensuring better absorption and distribution within the body.

In addition to its structural significance, N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has shown potential in preclinical studies. Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. For instance, studies have suggested that it could interfere with the activity of enzymes such as kinases and proteases, which are often overexpressed in cancer cells. Furthermore, its interaction with specific receptors may lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

The sulfamoyl group plays a critical role in modulating the compound's biological activity. This functional group is known for its ability to form hydrogen bonds with polar residues in proteins, enhancing binding affinity. In the context of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, the sulfamoyl moiety may interact with key amino acid residues in target proteins, leading to potent pharmacological effects. This interaction can be further fine-tuned through structural modifications of the benzothiazole and tetrahydronaphthalene cores.

The synthesis of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfamoyl group necessitates careful handling of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. These methods not only improve synthetic efficiency but also allow for greater flexibility in modifying the molecule's structure.

The pharmacological evaluation of this compound has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its potential inhibitory activity against various enzymes and receptors relevant to human diseases. For example, preliminary data suggest that it may inhibit the activity of an enzyme implicated in cancer cell proliferation, providing a basis for further investigation into its anticancer potential.

In vivo studies have provided additional insights into the compound's biological effects。 Animal models have shown that N-(6-sulfamoyl-1,3-benzothiazol-2-yi) -5, 6, 7, 8-tetrahydronaphthalene - 2 - carboxamide exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles。 These findings are encouraging for further development as they suggest that the compound could reach therapeutic levels within the body without significant toxicity。

The future direction of research on N-( 6 - sulfamoyi - 1 , 3 - benzotli azol - 2 - yI strong >) - < strong > 5 , 6 , 7 , 8 - tetra hyd ro napht halen e - 2 - carbox amide strong > includes optimizing its chemical structure for improved efficacy and safety。 This involves exploring analogs with modified sulfamoyl groups or substituents on the benzothiazole or tetrahydronaphthalene moieties。 Additionally, computational methods such as molecular docking and virtual screening will be employed to identify potential binding interactions with biological targets。

The development of new drugs is a complex process that requires extensive research and collaboration across multiple disciplines。 N-(< strong > 6 - sulf am oyl - 1 , 3 - ben z oth i az ol - 2 - yI strong >) - < strong > 5 , 6 , 7 , 8 - tet ra hy d ro napht hal en e - 2 - carbox am ide strong > represents an exciting advancement in medicinal chemistry, with potential applications in treating various diseases。 As research continues, we can expect further insights into its mechanism of action and therapeutic potential。

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